molecular formula C9H5ClN2O B12862379 2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile

2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile

Cat. No.: B12862379
M. Wt: 192.60 g/mol
InChI Key: AAWGOVJELVHLSL-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzoxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile typically involves the reaction of 2-chlorobenzo[d]oxazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzoxazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile stands out due to its unique combination of the benzoxazole ring and the nitrile group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

2-(2-chloro-1,3-benzoxazol-5-yl)acetonitrile

InChI

InChI=1S/C9H5ClN2O/c10-9-12-7-5-6(3-4-11)1-2-8(7)13-9/h1-2,5H,3H2

InChI Key

AAWGOVJELVHLSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)Cl

Origin of Product

United States

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